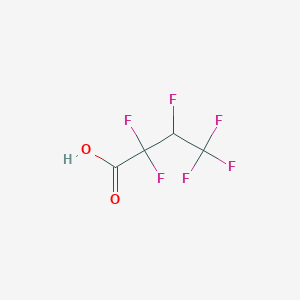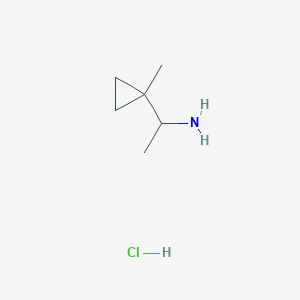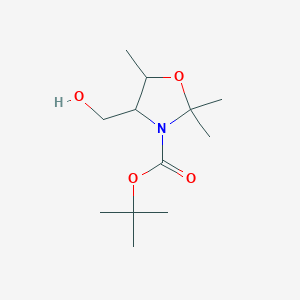
2,2,3,4,4,4-Hexafluorobutyric acid
Overview
Description
2,2,3,4,4,4-Hexafluorobutyric acid is a fluorinated organic compound with the molecular formula C₄H₂F₆O₂ and a molecular weight of 196.05 g/mol . It is known for its high chemical stability and unique properties due to the presence of multiple fluorine atoms. This compound is primarily used in scientific research and industrial applications.
Mechanism of Action
Target of Action
It is known to be used as a polymerization initiator for the preparation of cationic polymers .
Mode of Action
It is known to be more chemically stable than other quaternary ammonium compounds . As a polymerization initiator, it likely interacts with monomers to start the polymerization process, leading to the formation of cationic polymers .
Result of Action
As a polymerization initiator, it is likely involved in the formation of cationic polymers .
Action Environment
Like all chemical reactions, factors such as temperature, ph, and concentration likely play a role in its effectiveness as a polymerization initiator .
Biochemical Analysis
Biochemical Properties
2,2,3,4,4,4-Hexafluorobutyric acid plays a significant role in various biochemical reactions. It is known to interact with calcium ions, which can influence its activity and stability. The compound’s ability to bind to calcium ions suggests that it may interact with calcium-dependent enzymes and proteins, potentially affecting their function. Additionally, this compound is used as a polymerization initiator, indicating its involvement in reactions that form cationic polymers. This interaction with biomolecules highlights its importance in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are notable. It has been shown to cause irritation upon contact with skin or eyes, indicating its potential cytotoxicity. In terms of cellular function, this compound may influence cell signaling pathways and gene expression by interacting with calcium ions and other biomolecules. This interaction can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. Its ability to bind to calcium ions suggests that it may inhibit or activate calcium-dependent enzymes, thereby affecting biochemical pathways. Additionally, the compound’s reactivity allows it to fragment proteins and nucleic acids, which can lead to changes in gene expression and protein function. These molecular interactions highlight the compound’s role in modulating biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains chemically stable over extended periods, making it a reliable reagent for biochemical experiments. Its reactivity may lead to gradual degradation, which could affect its efficacy in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxicity and influence biochemical pathways without causing significant adverse effects. At higher doses, this compound may induce toxic effects, such as irritation and potential damage to tissues. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to calcium ion binding and polymerization reactions. The compound’s interaction with calcium ions suggests that it may influence calcium-dependent metabolic processes, potentially affecting metabolic flux and metabolite levels. Additionally, its role as a polymerization initiator indicates its involvement in pathways that form cationic polymers, further emphasizing its significance in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to bind to calcium ions may also play a role in its transport and distribution, as calcium-binding proteins could facilitate its movement within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, affecting its activity and function. For example, the compound’s ability to bind to calcium ions may target it to calcium-rich regions within cells, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,4,4,4-Hexafluorobutyric acid can be synthesized through various methods. One common approach involves the reaction of hexafluoropropylene oxide with carbon dioxide in the presence of a catalyst . The reaction typically occurs under high pressure and elevated temperatures to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or crystallization techniques to achieve the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4,4-Hexafluorobutyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized fluorinated compounds.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields perfluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
2,2,3,4,4,4-Hexafluorobutyric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4-Hexafluorobutyric acid: Similar in structure but with slight differences in fluorine atom placement.
2,2,3,4,4,4-Heptafluorobutyric acid: Contains an additional fluorine atom, leading to different chemical properties.
Uniqueness
2,2,3,4,4,4-Hexafluorobutyric acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Its high stability and reactivity make it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2,3,4,4,4-hexafluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O2/c5-1(4(8,9)10)3(6,7)2(11)12/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLUIEGTKBIKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626970 | |
| Record name | 3H-Perfluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379-90-8 | |
| Record name | 3H-Perfluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,4,4,4-Hexafluorobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1371208.png)

![1-[Ethyl(methyl)amino]acetone hydrochloride](/img/structure/B1371211.png)
![[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride](/img/structure/B1371212.png)



![3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1371218.png)





